Nitromethaqualone hydrochloride
Description
Contextualization within Quinazolinone Chemical Space and Derivative Classification
Nitromethaqualone (B1199884) is a derivative of the quinazolinone chemical structure, a class of compounds known for a wide range of pharmacological activities, including sedative, hypnotic, anti-inflammatory, and anticancer properties. ontosight.ai Its structure is specifically 3-(2-methoxy-4-nitrophenyl)-2-methyl-4(3H)-quinazolinone. ontosight.ai This places it in a family of compounds that have been of significant interest to medicinal chemists.
The core of nitromethaqualone is the quinazolinone nucleus. Key structural features that distinguish it from its parent compound, methaqualone, include a methyl group at the 2-position and a nitro-substituted phenyl ring at the 3-position. The presence and position of the nitro group, in particular, are known to significantly influence the compound's biological activity and metabolic fate.
Table 1: Structural Comparison of Nitromethaqualone and Related Compounds
| Compound | Substituents on Phenyl Ring | Quinazolinone Backbone |
| Methaqualone | Unsubstituted | No methyl group |
| Nitromethaqualone | Nitro group and methoxy (B1213986) group | Methyl group |
| Methylmethaqualone | Additional methyl groups |
Historical Trajectory of Nitromethaqualone within Medicinal Chemistry and Chemical Research
The history of nitromethaqualone dates back to the 1960s in Europe, where it was synthesized and investigated for its potent sedative and hypnotic properties. ejournals.eu It was introduced to the pharmaceutical market but was later withdrawn due to concerns about its mutagenic properties. ejournals.eu Research into its biotransformation and excretion in rats and humans was conducted to understand its metabolic pathways. iiab.me The aromatic nitro group was found to be metabolized to the corresponding aniline (B41778), which was identified as a mutagen, leading to the cessation of its further development for therapeutic use due to toxicity concerns. iiab.mencats.io
Academic Conceptualization of Nitromethaqualone as a Synthetic Methaqualone Analogue
In academic and research settings, nitromethaqualone is primarily conceptualized as a synthetic analogue of methaqualone. iiab.mewikipedia.org It shares similar sedative and hypnotic properties with its parent compound but is reported to be significantly more potent, approximately 10 times more so. iiab.mewikipedia.orgncats.io This enhanced potency is a key area of academic inquiry, with studies focusing on its interaction with GABA-A receptors. The nitro group is believed to enhance the compound's binding affinity to these receptors, contributing to its increased potency compared to methaqualone.
Research has also focused on developing analytical techniques to differentiate nitromethaqualone from its positional isomers and other related compounds like mecloqualone. These comparative analyses are crucial for understanding the structure-activity relationships that govern the biological effects of quinazolinone derivatives.
Interdisciplinary Research Significance of Nitromethaqualone in the Context of Novel Psychoactive Substances (NPS)
Nitromethaqualone has gained significance in the interdisciplinary field of novel psychoactive substances (NPS). It was first identified as an NPS in Germany in December 2019. Its emergence is consistent with trends in the NPS market, where analogues of controlled substances are synthesized and distributed. ejournals.eu
The study of nitromethaqualone as an NPS involves several research domains:
Forensic Chemistry: Developing and validating analytical methods for the identification and quantification of nitromethaqualone in seized materials. caymanchem.comtandfonline.com This includes the use of techniques like gas chromatography-mass spectrometry (GC-MS). scispace.com
Toxicology: Investigating the pharmacological and toxicological properties of the compound to understand its potential for abuse and harm. ontosight.ai
Pharmacology: Elucidating its mechanism of action, which is believed to be a positive allosteric modulator of the GABA-A receptor, similar to benzodiazepines and barbiturates. psychonautwiki.org
The regulatory status of nitromethaqualone hydrochloride varies, with it being listed as a controlled substance in some jurisdictions, such as the United States, due to its potential for abuse. ontosight.ai
Structure
3D Structure of Parent
Properties
CAS No. |
3946-23-4 |
|---|---|
Molecular Formula |
C16H14ClN3O4 |
Molecular Weight |
347.75 g/mol |
IUPAC Name |
3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C16H13N3O4.ClH/c1-10-17-13-6-4-3-5-12(13)16(20)18(10)14-8-7-11(19(21)22)9-15(14)23-2;/h3-9H,1-2H3;1H |
InChI Key |
SIAJXPPTHOCXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=C(C=C3)[N+](=O)[O-])OC.Cl |
Origin of Product |
United States |
Synthetic Pathways and Precursor Chemistry of Nitromethaqualone
General Methodologies for Quinazolinone Core Synthesis in Chemical Research
The quinazolinone scaffold is a significant structure in medicinal chemistry, and numerous synthetic strategies have been developed for its construction. ijprajournal.comresearchgate.nettandfonline.com These methods often involve the cyclization of anthranilic acid derivatives.
One of the most traditional and widely used methods is the Niementowski quinazoline (B50416) synthesis , which involves the condensation of anthranilic acids with amides at high temperatures to form 3H-quinazolin-4-ones. wikipedia.orgnih.gov The first synthesis of a quinazoline nucleus was reported by Griess in 1869 through the reaction of anthranilic acid with cyanogen. nih.gov Von Niementowski later optimized this by using amides instead of cyanogen. nih.gov
A common and highly employed pathway involves the acylation of anthranilic acid with an acyl chloride. The resulting N-acylanthranilic acid is then cyclized, often with a dehydrating agent like acetic anhydride (B1165640), to form a benzoxazinone (B8607429) intermediate. This intermediate is subsequently treated with an appropriate amine to yield the desired 3-substituted 4(3H)-quinazolinone. nih.gov
Modern approaches have sought to improve upon these classical methods by using microwave irradiation to reduce reaction times and improve yields. ijprajournal.comijarsct.co.in Other strategies include metal-catalyzed cyclizations and multi-component reactions that aim for greater efficiency and more environmentally friendly conditions. researchgate.nettoho-u.ac.jp For instance, copper-catalyzed reactions have been shown to effectively promote the synthesis of quinazolinones from various starting materials. researchgate.netorganic-chemistry.org
Precursors and Intermediate Compounds in Nitromethaqualone (B1199884) Synthesis Investigations
The synthesis of nitromethaqualone can be approached in two primary ways: by starting with the pre-formed methaqualone molecule and introducing a nitro group, or by building the molecule from precursors that already contain the necessary functionalities.
One documented synthetic route involves the direct nitration of methaqualone. In this electrophilic aromatic substitution reaction, methaqualone is treated with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. This process selectively adds a nitro group to the aromatic ring.
Alternatively, a foundational approach involves the cyclization of specific precursors. Key starting materials for this pathway include:
N-acetylanthranilic acid : This compound provides the core benzene (B151609) ring and the nitrogen and carbonyl group that will become part of the quinazolinone ring. It is often formed by the acetylation of anthranilic acid. unodc.org
2-methoxy-4-nitroaniline (B147289) : This precursor provides the substituted phenyl ring that attaches to the N-3 position of the quinazolinone core.
The synthesis proceeds by condensing N-acetylanthranilic acid with 2-methoxy-4-nitroaniline. This condensation is typically facilitated by a dehydrating agent, such as phosphorus trichloride, in a suitable solvent like toluene (B28343) or xylene under reflux conditions. unodc.org
An important intermediate in many quinazolinone syntheses is the corresponding benzoxazinone . For nitromethaqualone, this would be a 2-methyl-benzoxazin-4-one derivative which then reacts with 2-methoxy-4-nitroaniline to form the final product. nih.gov
Exploration of Chemical Reaction Mechanisms in Nitromethaqualone Formation
The formation of nitromethaqualone involves several key chemical reaction mechanisms.
When synthesizing from methaqualone, the core mechanism is electrophilic aromatic substitution . The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile. The aromatic ring of the quinazolinone nucleus acts as a nucleophile, attacking the nitronium ion. This leads to the formation of a carbocation intermediate, known as a sigma complex. A subsequent deprotonation step restores the aromaticity of the ring, resulting in the nitrated product.
In the pathway starting from N-acetylanthranilic acid and a substituted aniline (B41778), the reaction is a condensation-cyclization . The process is thought to begin with the activation of the carboxylic acid group of N-acetylanthranilic acid, often by a reagent like phosphorus trichloride. This is followed by a nucleophilic attack from the amino group of the 2-methoxy-4-nitroaniline, forming an amide linkage. An intramolecular cyclization then occurs, where the nitrogen of the newly formed amide attacks the acetyl carbonyl group, leading to the closure of the quinazolinone ring after a dehydration step.
The Niementowski reaction, a related process, is believed to start with the formation of a Schiff base, followed by an intramolecular condensation to create an imine intermediate, which then cyclizes with the loss of a water molecule. wikipedia.org
Analytical Research on Potential Synthetic By-products Associated with Quinazolinone Synthesis
The synthesis of quinazolinones is not always perfectly efficient and can lead to the formation of various by-products. The nature and quantity of these by-products depend on the specific synthetic route and reaction conditions used.
In syntheses involving the condensation of N-acetylanthranilic acid and an aniline derivative with phosphorus trichloride, potential impurities can arise from incomplete reactions or side reactions. These may include unreacted starting materials or by-products such as N-acetylanthranilic-o-toluamide and N-acetyl-o-toluidine in the case of methaqualone synthesis. smolecule.com
When using isatoic anhydride as a precursor, which is another common strategy for quinazolinone synthesis, different sets of by-products can be expected. unodc.org In general, reactions that are not carried to completion will result in mixtures containing starting materials and intermediate compounds. Purification techniques such as recrystallization or column chromatography are therefore essential to isolate the desired quinazolinone product in high purity. nih.govijarsct.co.in For instance, after synthesis, the crude product is often purified by recrystallization from solvents like ethanol, and the hydrochloride salt can be precipitated from a solution using hydrochloric acid. unodc.org
Pharmacological Research on Nitromethaqualone Hydrochloride
Mechanistic Investigations: Modulatory Actions on Central Nervous System Neurotransmitter Systems
The primary mechanism of action for nitromethaqualone (B1199884) hydrochloride involves its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the brain. getmetabolite.com
Nitromethaqualone hydrochloride is understood to act as a positive allosteric modulator (PAM) of the GABA-A receptor. This means it does not bind to the same site as the endogenous ligand, gamma-aminobutyric acid (GABA), but to a different, allosteric site on the receptor complex. wikipedia.org By binding to this separate site, nitromethaqualone enhances the receptor's response to GABA. This potentiation of GABA's natural inhibitory effect leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and making it less likely to fire an action potential. wikipedia.org This enhanced inhibition in the central nervous system is responsible for the compound's sedative and hypnotic effects. getmetabolite.com This mechanism is broadly similar to other classes of CNS depressants like benzodiazepines and barbiturates, although the specific binding site differs. wikipedia.org
Nitromethaqualone is a structural analogue of methaqualone and shares a similar primary mechanism of action through positive allosteric modulation of GABA-A receptors. The most significant difference identified in pharmacological studies is nitromethaqualone's substantially greater potency, estimated to be approximately 10 times that of the parent compound, methaqualone. ejournals.euiiab.mewikipedia.org
This enhanced potency is attributed to a higher binding affinity for the GABA-A receptor, a characteristic largely influenced by its specific chemical structure. While both compounds modulate the receptor, detailed studies on methaqualone suggest it acts at a unique site, distinct from the benzodiazepine, barbiturate, or neurosteroid binding sites. nih.govnih.gov Research indicates methaqualone likely binds at the transmembrane β(+)/α(–) subunit interface of the GABA-A receptor. nih.govnih.gov It is hypothesized that nitromethaqualone binds to a similar or overlapping site, but that its substituents allow for a more favorable interaction, leading to its increased potency.
Structure-Activity Relationship (SAR) Studies of Nitromethaqualone and its Analogues
SAR studies for quinazolinone derivatives are crucial for understanding how specific structural modifications influence their pharmacological activity. researchgate.net For nitromethaqualone, the substituents on its phenyl ring are key determinants of its potent effects.
The chemical structure of nitromethaqualone is 3-(2-methoxy-4-nitrophenyl)-2-methylquinazolin-4-one. ontosight.ai The presence of the nitro (-NO₂) group and the methoxy (B1213986) (-OCH₃) group on the phenyl ring at position 3 of the quinazolinone core is critical to its activity.
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group at the 4-position of the phenyl ring is considered a primary reason for nitromethaqualone's enhanced potency compared to methaqualone. This substituent is believed to significantly increase the compound's binding affinity for the GABA-A receptor.
General SAR studies on quinazolinones indicate that substitutions at positions 2 and 3 of the quinazolinone ring system are pivotal in modulating biological activity. researchgate.net The specific combination of a methyl group at position 2 and the 2-methoxy-4-nitrophenyl group at position 3 in nitromethaqualone results in a highly potent GABA-A receptor modulator.
While specific computational studies for nitromethaqualone are not extensively published, in silico methods are widely used to predict the binding modes of quinazolinone derivatives at the GABA-A receptor. ejournals.eu These computational approaches, such as molecular docking, help researchers visualize how molecules like nitromethaqualone might fit into the binding pocket of the receptor. They can predict the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-receptor complex. For the broader class of quinazolinones, these models help to rationalize the observed SAR and guide the design of new analogues with potentially improved or more specific activities. bibliotekanauki.pl Such studies for related compounds support the hypothesis that the potency of these molecules is highly dependent on the electronic and steric properties of the substituents on the phenyl ring. ejournals.eu
In Vitro Pharmacological Profiling of Nitromethaqualone and Related Compounds
In vitro studies are essential for characterizing the pharmacological and metabolic properties of a compound. Research on nitromethaqualone has provided insights into its biotransformation. Studies conducted in both rats and humans have shown that nitromethaqualone undergoes extensive metabolism before being excreted. nih.gov
A primary metabolic pathway involves the reduction of the aromatic nitro group to form the corresponding amino derivative. nih.gov This resulting amine can then be further metabolized through acetylation. nih.gov Another metabolic process observed in humans is the cleavage of the quinazolinone nucleus, yielding 2-methoxy-4-nitroaniline (B147289). nih.gov In rat models, additional metabolites were identified, resulting from the oxidation of the 2-methyl group to a hydroxymethyl group, followed by the reduction of the nitro group. nih.gov The discovery that the nitro group is metabolized into an aniline (B41778) derivative was a key finding, as this metabolite proved to be a mutagen, which ultimately led to the cessation of its development for any therapeutic use due to toxicity concerns. iiab.me
Table 1: Key Pharmacological Characteristics of Nitromethaqualone
| Characteristic | Description | Source |
|---|---|---|
| Mechanism of Action | Positive Allosteric Modulator of GABA-A Receptors | |
| Molecular Target | GABA-A Receptor | getmetabolite.com |
| Effect on Receptor | Enhances the inhibitory effects of GABA | |
| Relative Potency | Approximately 10 times more potent than methaqualone | ejournals.euiiab.mewikipedia.org |
| Key SAR Feature | Nitro (-NO₂) group on the phenyl ring enhances potency | |
In Vivo Animal Model Studies on Nitromethaqualone (Excluding Human Studies)
In vivo animal models have been instrumental in characterizing the pharmacological profile of nitromethaqualone. nih.gov These studies provide critical insights into the compound's behavior within a complex biological system, particularly its metabolic breakdown and its effects relative to other similar compounds. nih.gov
Research utilizing rat models has been central to understanding how nitromethaqualone is processed and eliminated from the body. Studies involving 14C-labeled nitromethaqualone have shown that the compound undergoes extensive biotransformation before excretion. nih.gov In rats, the primary routes of elimination are through feces, which accounts for 55-60% of the administered dose, and urine, which accounts for 24-27%. nih.gov The prolonged excretion pattern observed in rats suggests a significant enterohepatic circulation of the compound and its metabolites. nih.gov
The metabolic pathways identified in rats are complex and involve several key chemical modifications of the parent molecule. nih.gov A major metabolic process is the reduction of the nitro group to form the corresponding amino derivative, which is then partially acetylated. nih.gov Additionally, rats exhibit unique metabolic pathways involving the oxidation of the 2-methyl group to a hydroxymethyl group. nih.gov This results in the formation of major metabolites that are subsequently reduced and, in some cases, conjugated with glucuronic acid before excretion. nih.gov
Table 1: Major Metabolites of Nitromethaqualone Identified in Rat Models
| Metabolite Name | Metabolic Pathway |
| 3-(2'-methoxy-4'-aminophenyl)-2-methyl-4(3H)-quinazolinone | Reduction of the nitro group |
| 3-(2'-methoxy-4'-acetylaminophenyl)-2-methyl-4(3H)-quinazolinone | Acetylation of the amino derivative |
| 2-hydroxymethyl-3-(2'-methoxy-4-nitrophenyl)-4(3H)-quinazolinone | Oxidation of the 2-methyl group |
| 2-hydroxymethyl-3-(2'-methoxy-4'-aminophenyl)-4(3H)-quinazolinone | In vivo reduction of the hydroxymethyl-nitro metabolite |
| Glucuronide conjugates of hydroxylated metabolites | Conjugation |
Source: Journal of Pharmaceutical Sciences, 1982. nih.gov
Comparative studies in animal models are essential for understanding the structure-activity relationships within the quinazolinone class of compounds. Nitromethaqualone, as a derivative of methaqualone, has been investigated in this context. Animal studies, including those on mice, have confirmed that nitromethaqualone possesses sedative and hypnotic properties, acting as an active agonist of GABA receptors. getmetabolite.com
A key finding from this comparative research is the significantly higher potency of nitromethaqualone compared to its parent compound, methaqualone. wikipedia.org Reports indicate that nitromethaqualone is approximately ten times more potent than methaqualone. wikipedia.org This enhanced potency is a primary reason for the scientific interest in this particular analogue. The broader class of quinazolinone derivatives has been evaluated in various animal models for a wide spectrum of biological activities, including anticonvulsant, anti-inflammatory, antibacterial, and anticancer effects, highlighting the diverse pharmacological potential of this chemical scaffold. mdpi.comnih.govresearchgate.netnih.gov
Table 2: Comparative Potency of Nitromethaqualone
| Compound | Relative Potency | Primary Effect Noted in Animal Studies |
| Methaqualone | 1x (Reference) | Sedative, Hypnotic |
| Nitromethaqualone | ~10x | Sedative, Hypnotic |
Source: Various scientific sources. wikipedia.org
Research Findings on Mutagenicity of Nitromethaqualone and its Metabolic Products
A critical area of investigation for any new chemical entity is its potential for genotoxicity. Research into nitromethaqualone has revealed significant concerns in this regard. iiab.mencats.io The primary issue stems from the metabolic fate of the aromatic nitro group, a characteristic feature of the nitromethaqualone molecule. iiab.mencats.io
Metabolic studies have shown that this nitro group is reduced in the body to form the corresponding aniline metabolite, 3-(2'-methoxy-4'-aminophenyl)-2-methyl-4(3H)-quinazolinone. nih.gov This specific metabolic product has been identified as a mutagen. iiab.mencats.io The mutagenic properties of this aniline derivative raised significant toxicity concerns, which ultimately led to the cessation of further development of nitromethaqualone as a potential therapeutic agent. iiab.mencats.io
Forensic and Regulatory Science Research Perspectives on Nitromethaqualone As an Nps
Academic Frameworks for Novel Psychoactive Substance (NPS) Categorization and Monitoring
The dynamic nature of the NPS market requires systematic and adaptable frameworks for categorization and monitoring to inform legislative action, law enforcement, and public health responses. International bodies and academic researchers have developed several models to classify the ever-growing list of these substances.
A primary approach to classification is based on chemical structure. The United Nations Office on Drugs and Crime (UNODC) utilizes a system that groups NPS into major structural classes. unodc.orgunodc.orgdrugsandalcohol.ie This structural group classification is vital for chemists and forensic scientists as it allows for the prediction of analytical characteristics and potential synthetic pathways. For instance, nitromethaqualone (B1199884) would fall under the broad category of quinazolinone derivatives. The UNODC's Early Warning Advisory (EWA) on NPS serves as a critical global hub for monitoring, analyzing, and reporting trends in NPS, providing a basis for evidence-based policy responses. unodc.org The EWA categorizes NPS into several structural groups, including aminoindanes, benzodiazepines, synthetic cannabinoids, and others, with quinazolinones constituting a distinct class of sedative-hypnotics. unodc.org
Another widely used framework categorizes NPS based on their pharmacological effects on the central nervous system. This effect-based classification typically divides NPS into stimulants, depressants/sedatives, hallucinogens, and cannabinoids. Nitromethaqualone, as an analogue of methaqualone, is classified as a sedative-hypnotic. This functional categorization is particularly useful for clinicians and public health professionals in anticipating potential intoxication effects and developing appropriate treatment strategies.
These academic and international frameworks provide a structured approach to a chaotic and rapidly changing drug landscape. They facilitate international communication and data sharing, which are essential for a coordinated global response to the NPS phenomenon. The table below illustrates a simplified model of how NPS like nitromethaqualone are categorized.
| Framework Type | Category | Example Application to Nitromethaqualone |
| Chemical Structure (UNODC) | Quinazolinone | Grouped with other substances sharing the 4(3H)-quinazolinone core. |
| Pharmacological Effect | Sedative-Hypnotic | Effects are expected to be similar to other CNS depressants like methaqualone. |
Challenges in Forensic Identification and Characterization of Illicitly Synthesized Analogues
The clandestine nature of NPS production introduces significant challenges for forensic laboratories tasked with their identification and characterization. Illicit synthesis often results in the creation of numerous analogues and isomers, complicating analytical procedures.
A major challenge lies in the differentiation of positional isomers. For quinazolinone derivatives, slight modifications to the chemical structure, such as altering the position of a substituent on the phenyl ring, can result in multiple isomers. tandfonline.com These isomers may have very similar chemical properties, making their distinction difficult with routine analytical techniques. For example, the synthesis of nitromethaqualone could potentially result in several positional isomers depending on the placement of the nitro group on the phenyl ring. Research has shown that while techniques like thin-layer chromatography may be insufficient, more advanced methods are required for unequivocal identification. nih.gov
The table below outlines some of the key analytical techniques and the challenges associated with identifying quinazolinone analogues:
| Analytical Technique | Application in Quinazolinone Analysis | Challenges |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A standard method for separating and identifying volatile compounds. | Positional isomers often exhibit similar fragmentation patterns, making differentiation based on mass spectra alone challenging. tandfonline.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity for a wide range of compounds. | Co-elution of isomers can occur, requiring careful optimization of chromatographic conditions. tandfonline.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, crucial for distinguishing isomers. | Requires a relatively pure sample and can be less sensitive than mass spectrometry-based methods. nih.gov |
| Infrared (IR) Spectroscopy | Provides information on functional groups present in a molecule. | Can help differentiate between some isomers but may not be definitive for all. nih.gov |
Forensic case reports highlight the practical challenges of identifying emerging quinazolinone analogues. For instance, the identification of SL-164, a dichlorinated methaqualone analogue, in biological samples required sophisticated analytical techniques to confirm its structure. nih.govresearchgate.net The presence of multiple substances in a single sample, a common occurrence in illicit drug products, further complicates the analytical process. nih.gov
The constant emergence of new, uncharacterized analogues means that forensic laboratories must continually develop and validate new analytical methods. tandfonline.com This requires access to reference standards, which are often not commercially available for novel NPS, necessitating their in-house synthesis and characterization.
Research into Emergence and Trends of Quinazolinone-Derived NPS in the Research Community
The scientific community plays a crucial role in monitoring the emergence and trends of quinazolinone-derived NPS. Research in this area focuses on identifying new analogues, understanding their structure-activity relationships, and tracking their prevalence in the illicit drug market.
Recent studies have documented the appearance of several new methaqualone analogues, indicating a renewed interest in this class of compounds on the illicit market. nih.govdntb.gov.ua For example, 2-methoxyqualone has been identified as a new recreational drug. dntb.gov.ua The analysis of online forums and other internet resources provides valuable insights into emerging trends in the abuse of these substances. nih.gov
Structure-activity relationship (SAR) studies are essential for predicting the potential effects of new analogues. nih.gov By systematically modifying the quinazolinone scaffold and evaluating the resulting changes in biological activity, researchers can anticipate which new analogues are likely to be potent and therefore pose a greater risk to public health. These studies have shown that substitutions at various positions on the quinazolinone ring can significantly alter the compound's pharmacological properties. nih.govnih.gov
The synthesis of these compounds is also a key area of research. Understanding the synthetic routes used in clandestine laboratories can help law enforcement agencies identify precursor chemicals and disrupt illicit manufacturing operations. frontiersin.orgresearchgate.net The table below summarizes some of the recently emerged quinazolinone-derived NPS and their significance.
| Compound | Key Research Findings | Significance |
| SL-164 | Identified in a clinical case of suspected methaqualone ingestion. nih.gov | Highlights the re-emergence of potent methaqualone analogues. |
| 2-Methoxyqualone | Discovered in a seized package and identified as a new recreational drug. dntb.gov.ua | Demonstrates the continued innovation within the illicit quinazolinone market. |
| Mebroqualone | Involved in fatalities, indicating significant potential for harm. dntb.gov.ua | Underscores the public health threat posed by these emerging NPS. |
| Methylmethaqualone | Associated with acute neurotoxicity in recreational users. dntb.gov.ua | Provides crucial data on the adverse effects of specific analogues. |
The research community's efforts in these areas are vital for providing the evidence base needed for effective prevention, treatment, and law enforcement strategies to combat the spread of quinazolinone-derived NPS.
Future Directions and Unexplored Research Avenues for Nitromethaqualone Hydrochloride
Elucidation of Ambiguous Pharmacological Mechanisms and Target Engagement
A primary area for future investigation is the detailed characterization of nitromethaqualone (B1199884) hydrochloride's pharmacological profile. It is understood to act as a positive allosteric modulator of GABA-A receptors, which is a mechanism it shares with other sedative-hypnotics like barbiturates and benzodiazepines. evitachem.com However, the specifics of this interaction, including the binding sites on the GABA-A receptor complex, remain to be fully elucidated.
Future research should aim to:
Identify specific GABA-A receptor subunit affinities: Investigating how nitromethaqualone hydrochloride interacts with different combinations of α, β, and γ subunits of the GABA-A receptor will be crucial in understanding its specific effects.
Explore potential off-target effects: A comprehensive screening against a panel of other central nervous system receptors and enzymes is necessary to identify any additional biological targets. This will provide a more complete picture of its pharmacological activity.
Conduct comparative studies: Direct comparative studies with methaqualone and other quinazolinone derivatives would help to delineate the pharmacological consequences of the structural modifications present in nitromethaqualone. acs.orgnih.gov
Advanced In Silico Modeling for Refined Drug Discovery and Structure-Activity Relationship Prediction
Computational, or in silico, modeling offers a powerful tool for predicting the properties of new compounds and for guiding drug discovery efforts. globalresearchonline.netrsc.org For this compound, in silico studies can provide valuable insights into its structure-activity relationships (SAR). acs.orgnih.gov
Key research avenues include:
Molecular Docking Studies: Simulating the binding of nitromethaqualone and its potential metabolites to the GABA-A receptor and other potential targets can help to rationalize its activity and guide the design of new analogues with improved properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing and testing a series of related compounds, QSAR models can be developed to predict the biological activity of new derivatives based on their chemical structure. rsc.org
ADMET Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of nitromethaqualone and its analogues, helping to prioritize compounds for further experimental investigation. nih.govresearchgate.net
Exploration of Novel Synthetic Approaches for Quinazolinone Derivatives
The synthesis of quinazolinone derivatives is a well-established area of organic chemistry, but there is always room for improvement and innovation. nih.govtandfonline.com Research in this area could focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of nitromethaqualone and related compounds.
Future research could explore:
Greener Synthetic Routes: The development of synthetic methods that use less hazardous reagents and solvents would be a significant advancement. tandfonline.com This could include the use of nanocatalysts or other novel catalytic systems. tandfonline.com
Combinatorial Chemistry: The use of combinatorial chemistry techniques could allow for the rapid synthesis of a large library of quinazolinone derivatives for biological screening.
Flow Chemistry: The application of flow chemistry could enable the continuous and scalable production of nitromethaqualone and its analogues with improved control over reaction conditions.
Expanding the Understanding of the Quinazolinone Scaffold's Potential in Novel Therapeutic Contexts
The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, meaning that it is a versatile framework that can be modified to interact with a wide range of biological targets. nih.govmdpi.com While nitromethaqualone itself is primarily associated with sedative-hypnotic effects, the broader class of quinazolinones has been investigated for a diverse array of therapeutic applications. wisdomlib.orgwisdomlib.orgmdpi.com
Future research should investigate the potential of the nitromethaqualone scaffold in areas such as:
Anticancer Agents: Many quinazolinone derivatives have shown potent anticancer activity. nih.govilo.org
Antimicrobial Agents: The quinazolinone scaffold has been explored for the development of new antibacterial and antifungal drugs. ilo.orgresearchgate.net
Neurodegenerative Diseases: Some quinazoline (B50416) derivatives have shown promise as potential treatments for conditions like Alzheimer's disease. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural identity and purity of nitromethaqualone hydrochloride?
- Methodology : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 1.0 mL/min flow rate, 25°C) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Mass spectrometry (LC-MS/MS) can validate molecular weight and detect impurities. For purity, calculate peak area ratios against reference standards and ensure ≥95% purity thresholds .
- Critical Parameters : Optimize mobile phase composition (e.g., acetonitrile:buffer) to resolve degradation products. Use deuterated solvents (e.g., DMSO-d6) for NMR to avoid signal interference .
Q. How can researchers synthesize this compound with high reproducibility?
- Methodology : Start with methaqualone as a precursor and introduce a nitro group via electrophilic aromatic substitution under controlled acidic conditions. Purify the intermediate using recrystallization in ethanol. Convert the freebase to hydrochloride salt via reaction with hydrochloric acid in anhydrous ether, followed by vacuum drying .
- Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm salt formation via Fourier-transform infrared spectroscopy (FT-IR) for HCl absorption bands (~2400 cm⁻¹) .
Q. What in vitro assays are suitable for studying this compound’s pharmacological targets?
- Methodology : Employ receptor binding assays (e.g., GABAA receptor subtypes) using radiolabeled ligands (e.g., [³H]muscimol) to measure competitive inhibition. Use patch-clamp electrophysiology in transfected HEK293 cells to assess chloride ion flux as a functional readout .
- Data Interpretation : Compare IC50 values with known GABAergics (e.g., diazepam) to evaluate potency and selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neurodepressive effects of this compound across animal models?
- Methodology : Conduct dose-response studies in multiple species (e.g., rodents vs. zebrafish) under standardized conditions (e.g., fixed light/dark cycles, controlled diet). Use pharmacokinetic profiling (plasma LC-MS/MS) to correlate exposure levels with behavioral outcomes (e.g., locomotor activity assays) .
- Statistical Analysis : Apply meta-analysis tools to compare published datasets, adjusting for variables like strain-specific metabolism or administration routes .
Q. What strategies optimize the stability of this compound in aqueous solutions for long-term pharmacological studies?
- Methodology : Prepare stock solutions in degassed, pH-buffered solvents (e.g., PBS at pH 3.5–4.0) to minimize hydrolysis. Store aliquots at -80°C in amber vials under inert gas (e.g., argon). Monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) and quantify impurities using UPLC-MS .
- Critical Consideration : Avoid freeze-thaw cycles; use lyophilization for long-term storage if solubility permits .
Q. How can metabolite identification studies improve understanding of this compound’s toxicity profile?
- Methodology : Administer the compound to hepatic microsome models (human/rodent) and analyze metabolites via high-resolution mass spectrometry (HRMS) coupled with stable isotope labeling. Confirm reactive intermediates (e.g., nitroso derivatives) using glutathione trapping assays .
- Integration : Cross-reference metabolites with toxicity databases (e.g., Tox21) to predict hepatotoxic or genotoxic risks .
Q. What experimental designs mitigate batch-to-batch variability in preclinical studies of this compound?
- Methodology : Implement quality-by-design (QbD) principles during synthesis, including strict control of reaction temperature (±2°C) and stoichiometric ratios. Use orthogonal analytical methods (e.g., HPLC, DSC for crystallinity) to characterize each batch .
- Documentation : Adhere to ICH guidelines for documenting critical quality attributes (CQAs) and validating analytical procedures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
